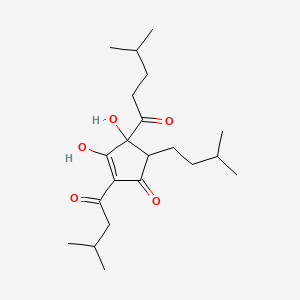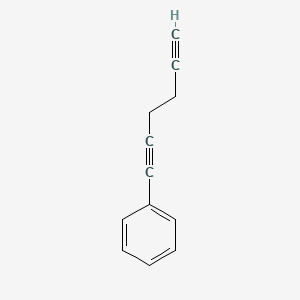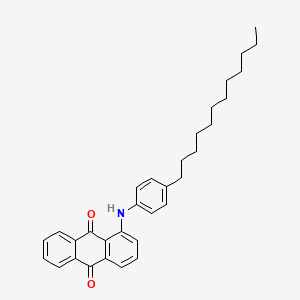
1-(p-Dodecylanilino)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Dodecylanilino)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound’s structure consists of an anthraquinone core with a p-dodecylanilino substituent, which imparts unique properties to the molecule .
準備方法
Synthetic Routes and Reaction Conditions: 1-(p-Dodecylanilino)anthraquinone can be synthesized through several methods. One common approach involves the reaction of anthraquinone with p-dodecylaniline under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C). The mixture is heated to a temperature of around 150°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves continuous-flow methods to ensure high yield and efficiency. The process includes the ammonolysis of 1-nitroanthraquinone at elevated temperatures, followed by purification steps to isolate the final product .
化学反応の分析
Types of Reactions: 1-(p-Dodecylanilino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as chloroform (CHCl₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学的研究の応用
1-(p-Dodecylanilino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1-(p-Dodecylanilino)anthraquinone involves several molecular targets and pathways:
Anticancer Activity: The compound targets essential cellular proteins such as kinases, topoisomerases, and telomerases, inhibiting cancer cell growth and inducing apoptosis.
Antibacterial Activity: It disrupts bacterial cell walls, inhibits nucleic acid and protein synthesis, and blocks energy metabolism, leading to bacterial cell death.
類似化合物との比較
1-(p-Dodecylanilino)anthraquinone can be compared with other anthraquinone derivatives:
特性
CAS番号 |
42887-26-3 |
|---|---|
分子式 |
C32H37NO2 |
分子量 |
467.6 g/mol |
IUPAC名 |
1-(4-dodecylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H37NO2/c1-2-3-4-5-6-7-8-9-10-11-15-24-20-22-25(23-21-24)33-29-19-14-18-28-30(29)32(35)27-17-13-12-16-26(27)31(28)34/h12-14,16-23,33H,2-11,15H2,1H3 |
InChIキー |
CXBWUYBJZCGEOL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



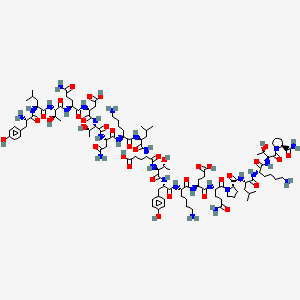

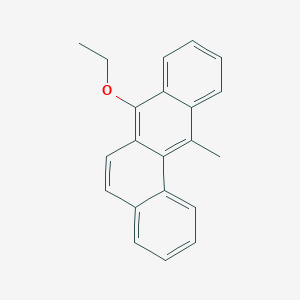
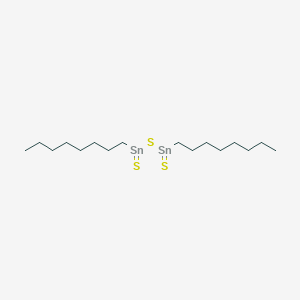
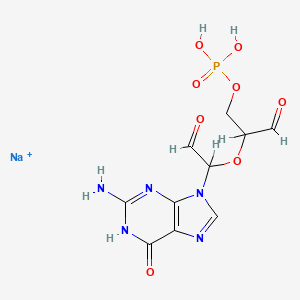

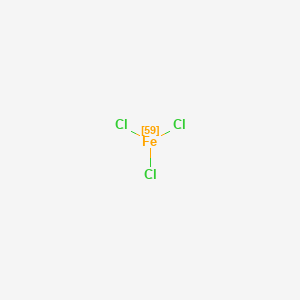
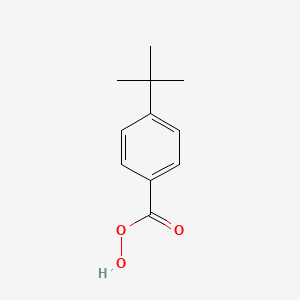
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)
